3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-8-9-18(21-20-13)24-15-6-4-10-22(12-15)19(23)17-11-14-5-2-3-7-16(14)25-17/h2-3,5,7-9,11,15H,4,6,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXXSVYJJAUQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of 2-alkyne phenols . The piperidine ring can be introduced via nucleophilic substitution reactions, and the methanone bridge is formed through carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone bridge can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted piperidine compounds.
Scientific Research Applications
3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Chloro-6-(piperidine-1-carbonyl)pyridazine (CAS 1228880-37-2)
- Molecular Formula : C₁₀H₁₂ClN₃O
- Key Features: Pyridazine substituted with chlorine (position 3) and a piperidine-1-carbonyl group (position 6). Chlorine’s electron-withdrawing effect may reduce electron density on the pyridazine ring compared to the methyl group in the target compound.
- Hypothetical Properties :
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-dimethylpyrimidine-2,4-dione
- Molecular Formula : C₁₉H₂₂N₄O₄
- Key Features: Benzodioxol (a polar bicyclic system) replaces benzofuran. Piperazino group offers basicity and hydrogen-bonding capacity, contrasting with the piperidin-3-yloxy linkage in the target compound.
- Piperazino group may enhance binding to cationic targets (e.g., GPCRs) compared to the ether-linked piperidine in the target compound .
3-(2-Chloro-6-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic Acid
- Molecular Formula: C₂₅H₂₀ClFNO₄ (representative of Building Blocks Catalogue compounds)
- Carboxylic acid group absent in the target compound, suggesting divergent solubility and reactivity.
- Hypothetical Properties: Higher molecular weight and solubility in polar solvents compared to the target compound. Potential for solid-phase synthesis applications, unlike the target compound’s likely role in small-molecule drug discovery .
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₀N₃O₄ | 6-Methylpyridazine, benzofuran-carbonyl | ~378.40 | High lipophilicity, metabolic stability |
| 3-Chloro-6-(piperidine-1-carbonyl)pyridazine | C₁₀H₁₂ClN₃O | Chloropyridazine, piperidine-carbonyl | 225.68 | Electron-withdrawing substituents |
| 6-[4-(Benzodioxol-methyl)piperazino]pyrimidine | C₁₉H₂₂N₄O₄ | Benzodioxol, piperazino, methylpyrimidine | 370.41 | Polar bicyclic system, basic piperazino |
Research Implications
- Electronic Effects : The methyl group on pyridazine (target) likely donates electrons, enhancing ring stability versus chlorine in analog 2.1.
- Lipophilicity : Benzofuran’s aromaticity increases logP compared to benzodioxol (analog 2.2), favoring membrane permeability but risking solubility challenges.
- Synthetic Utility : Unlike Fmoc-protected analogs (e.g., 2.3), the target compound’s lack of acid/base groups may simplify purification .
Biological Activity
3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of a benzofuran moiety and a piperidine ring, which may confer distinct pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 345.37 g/mol. The structure includes:
- Benzofuran : A fused aromatic compound known for various biological activities.
- Piperidine : A six-membered ring containing nitrogen, commonly found in many pharmaceuticals.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Modulation : The benzofuran moiety can interact with aromatic residues in proteins, while the piperidine ring facilitates hydrogen bonding with amino acid side chains, potentially modulating enzyme activity.
- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing various signaling pathways.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on cancer cell lines, including MDA-MB-231 and MCF-7, through apoptosis. |
| Antimicrobial | Demonstrates significant antimicrobial properties against various pathogens. |
| Anti-inflammatory | Potential to reduce inflammation markers in vitro and in vivo models. |
| Enzyme Inhibition | May inhibit specific enzymes involved in cancer progression and inflammation. |
Anticancer Activity
A study evaluated the anticancer potential of various benzofuran derivatives, including this compound. The compound was tested in several murine and human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, primarily through necrosis pathways. In vivo studies using xenograft models showed promising anti-cancer efficacy without severe toxicity .
Antimicrobial Properties
Research into the antimicrobial effects revealed that this compound exhibited notable activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 2-(benzofuran-2-yl)-3-phenylpyridine | Antitumor activity; moderate enzyme inhibition |
| 4-(piperidin-1-yl)benzoic acid | Anti-inflammatory; weak anticancer effects |
| 5-methylpyrazole derivatives | Strong antimicrobial; limited anticancer effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
